molecular formula C12H9FN2O2 B1410971 (4-Fluorophenyl) N-pyridin-3-ylcarbamate CAS No. 1993323-55-9

(4-Fluorophenyl) N-pyridin-3-ylcarbamate

Cat. No. B1410971
CAS RN: 1993323-55-9
M. Wt: 232.21 g/mol
InChI Key: XFVMXZHRDLWPBU-UHFFFAOYSA-N
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Description

(4-Fluorophenyl) N-pyridin-3-ylcarbamate, also known as FPC, is an important intermediate in the synthesis of various pharmaceuticals and other organic compounds. It has been widely used in scientific research, especially in the fields of biochemistry and physiology. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, as well as future directions for FPC.

Mechanism of Action

The exact mechanism of action of (4-Fluorophenyl) N-pyridin-3-ylcarbamate is not fully understood. However, it is believed to interact with proteins and enzymes in a number of ways. For example, it is thought to bind to and inhibit the activity of certain enzymes, such as proteases and kinases. Additionally, it is believed to interact with certain proteins, such as the epidermal growth factor receptor, and to modulate the activity of these proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of (4-Fluorophenyl) N-pyridin-3-ylcarbamate are not yet fully understood. However, it has been shown to have a number of effects on cells and proteins. For example, it has been shown to modulate the activity of certain proteins, such as the epidermal growth factor receptor. Additionally, it has been shown to inhibit the activity of certain enzymes, such as proteases and kinases. It has also been shown to have an effect on cell growth and differentiation.

Advantages and Limitations for Lab Experiments

(4-Fluorophenyl) N-pyridin-3-ylcarbamate has a number of advantages for use in lab experiments. For example, it is relatively easy to synthesize, and the reaction can be carried out in an aqueous solution. Additionally, it is relatively non-toxic, and the reaction can be carried out at room temperature. However, there are some limitations to its use in lab experiments. For example, the reaction time is relatively long, and the yield of the reaction can be low. Additionally, it is not very soluble in water, and the reaction can be slow at higher concentrations.

Future Directions

There are a number of future directions for research on (4-Fluorophenyl) N-pyridin-3-ylcarbamate. For example, further research could be done to better understand its mechanism of action, and to develop more efficient methods for its synthesis. Additionally, further research could be done to explore its potential applications in biochemistry and physiology. Finally, further research could be done to explore its potential therapeutic applications, such as its use in the treatment of various diseases.

Scientific Research Applications

(4-Fluorophenyl) N-pyridin-3-ylcarbamate has been widely used in scientific research, particularly in the fields of biochemistry and physiology. For example, it has been used in the study of enzyme activity, protein-protein interactions, and cell signaling pathways. It has also been used to study the structure and function of various proteins, such as the epidermal growth factor receptor. Additionally, (4-Fluorophenyl) N-pyridin-3-ylcarbamate has been used to study the effects of chemical compounds on cell growth and differentiation.

properties

IUPAC Name

(4-fluorophenyl) N-pyridin-3-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O2/c13-9-3-5-11(6-4-9)17-12(16)15-10-2-1-7-14-8-10/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFVMXZHRDLWPBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)OC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Fluorophenyl) N-pyridin-3-ylcarbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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